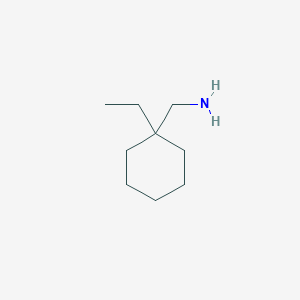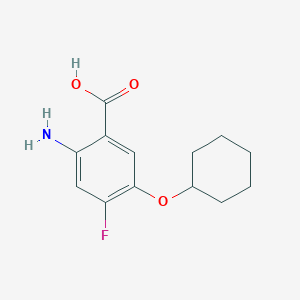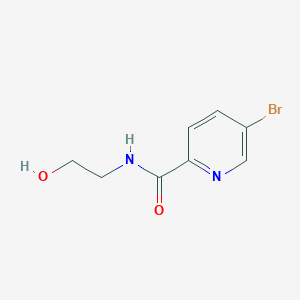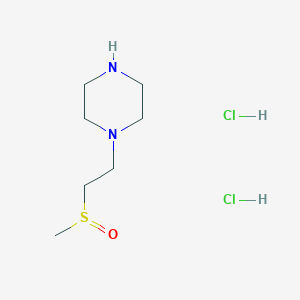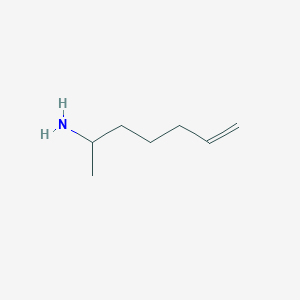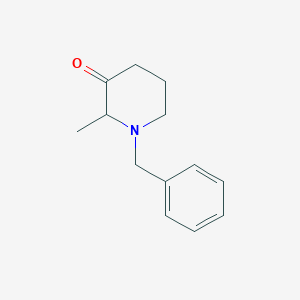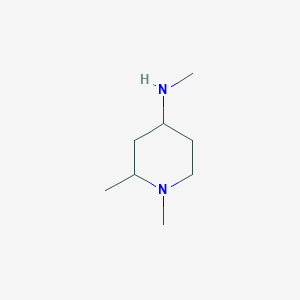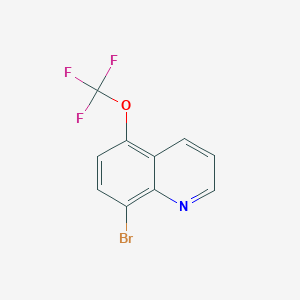
8-Bromo-5-(trifluoromethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-(trifluoromethoxy)quinoline is a chemical compound with the CAS Number: 1133115-91-9 . It has a linear formula of C10H5BrF3NO . The compound has a molecular weight of 292.05 .
Molecular Structure Analysis
The InChI code for 8-Bromo-5-(trifluoromethoxy)quinoline is 1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)6-2-1-5-15-9(6)7/h1-5H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
8-Bromo-5-(trifluoromethoxy)quinoline has a density of 1.7±0.1 g/cm3, a boiling point of 294.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.3±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Fluorescent Reagent Synthesis
8-Bromo-5-(trifluoromethoxy)quinoline and related compounds have been used in the synthesis of novel fluorescent reagents. For instance, a study by Weng Hui-ping (2010) reports the synthesis of a new fluorescent reagent combining 8-aminoquinoline with a triazene group. This reagent showed potential in the fluorescence enhancement and detection of trace Cu2+ ions in rice and wheat flour samples (Weng Hui-ping, 2010).
Synthetic Chemistry and Material Sciences
Substituted phenyl quinolines, including those with trifluoromethoxy groups, have been synthesized and characterized in various studies. Salih Ökten (2019) described the synthesis of these quinolines via Suzuki–Miyaura coupling reactions. These synthesized compounds are characterized using various techniques like NMR and IR spectroscopy, indicating their potential applications in material sciences and synthetic chemistry (Salih Ökten, 2019).
Corrosion Inhibition
Compounds similar to 8-Bromo-5-(trifluoromethoxy)quinoline have been evaluated for their effectiveness as corrosion inhibitors. A study by Tazouti et al. (2021) explored the impact of 8-(n-bromo-R-alkoxy)quinoline derivatives on mild steel corrosion inhibition, highlighting their potential as protective agents in industrial applications (Tazouti et al., 2021).
Quantum Chemistry and Ligand Studies
In the field of quantum chemistry, compounds related to 8-Bromo-5-(trifluoromethoxy)quinoline have been used in studies of geometric configurations and electronic spectra. Chen Zhao (2007) conducted a study on the configurations of aluminum complexes with quinolin-8-ol derivatives, offering insights into their potential applications in the development of new materials and ligands (Chen Zhao, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
8-bromo-5-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)6-2-1-5-15-9(6)7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZNMBQBMIYTGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674886 |
Source


|
| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-(trifluoromethoxy)quinoline | |
CAS RN |
1133115-91-9 |
Source


|
| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

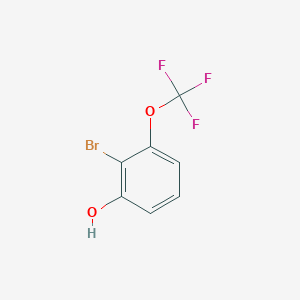
![2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1373193.png)
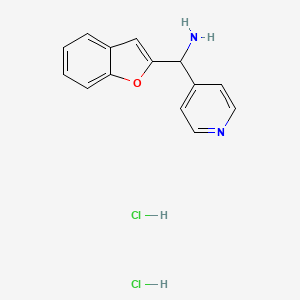
amino}acetic acid](/img/structure/B1373196.png)
